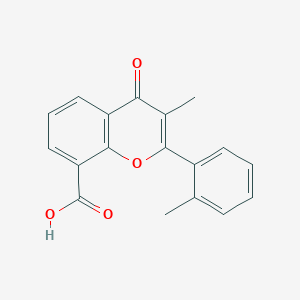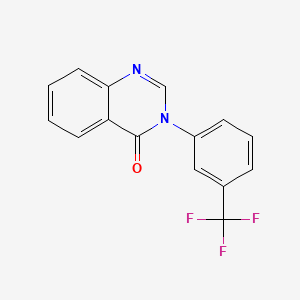![molecular formula C14H12ClN3O2 B11839156 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 87359-56-6](/img/structure/B11839156.png)
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a chloro group at the 4-position and two methoxy groups at the 2- and 4-positions of the phenyl ring. The imidazo[4,5-c]pyridine scaffold is known for its diverse biological activities and is often explored in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid under reflux conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation of the Phenyl Ring: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.
類似化合物との比較
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
4-Bromo-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Similar structure with a bromo group instead of a chloro group, which may result in different reactivity and biological activity.
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Lacks the chloro group, which may affect its chemical properties and biological activity.
4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine: Lacks the methoxy groups, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
87359-56-6 |
|---|---|
分子式 |
C14H12ClN3O2 |
分子量 |
289.71 g/mol |
IUPAC名 |
4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18) |
InChIキー |
SSQASBLMKALSGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


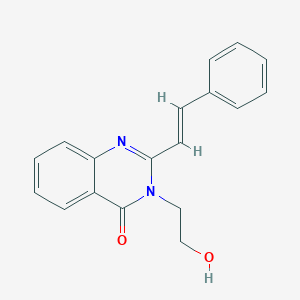
![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)


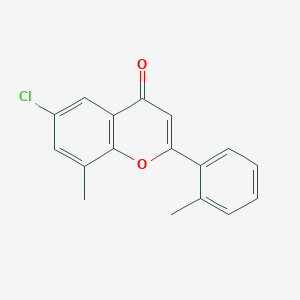
![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)
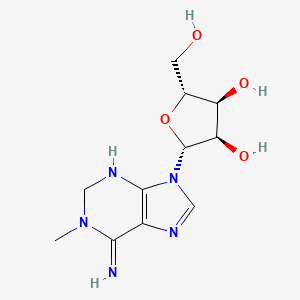

![4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11839123.png)
![5'-Hydroxy-4a'-methyl-4',4a',4b',5',6',7',8a',9'-octahydro-1'H-spiro[[1,3]dioxolane-2,2'-phenanthren]-8'(3'H)-one](/img/structure/B11839136.png)

